6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It is part of a class of compounds known as tetrahydropyrrolo[1,2-a]pyrazines . These compounds have been synthesized and tested for their ability to relax K±depolarized aortic smooth muscle and antihypertensive activity .
Synthesis Analysis
The synthesis of 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves a pseudo-three-component reaction of 2-imidazolines with terminal electron-deficient alkynes . This first generates imidazolidines, containing an N-vinylpropargylamine fragment .Molecular Structure Analysis
The molecular structure of 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is characterized by the presence of a pyrrole and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .Chemical Reactions Analysis
The chemical reactions involved in the formation of 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine include a base-catalyzed domino aza-Claisen rearrangement/cyclization reaction sequence . This reaction sequence simultaneously constructs the pyrrole and pyrazine rings .Physical And Chemical Properties Analysis
The molecular formula of 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is C8H12N2 . The molecular weight is 136.19 g/mol .Scientific Research Applications
Reactions with Alkynes : This compound is used in the study of reactions with alkynes, particularly in synthesizing tetrahydropyrrolo[1,2-d][1,4]diazocines (Voskressensky et al., 2010).
Vascular Smooth Muscle Relaxants and Antihypertensive Agents : Derivatives of this compound, such as tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines, have been found to relax potassium-depolarized aortic smooth muscle and demonstrate antihypertensive activity (Abou-Gharbia et al., 1984).
Inhibition of HDAC6 Isoform : It acts as a potent inhibitor of the HDAC6 isoform, relevant in histone deacetylase research (Blackburn et al., 2014).
Synthesis of Novel Alkaloid Analogues : This compound is used in the synthesis of novel analogues of the natural alkaloid peramine (Voievudskyi et al., 2016).
Novel Synthetic Routes : It provides a novel route to tetrahydropyrrolo[1,2-a]pyrazines and their derivatives, expanding the scope of synthetic chemistry (Katritzky et al., 2002).
Analytical Reagents for Metals : Derivatives like pyridyl-substituted pyrazines, related to this compound, are useful in detecting traces of iron and copper due to their high sensitivity and selectivity in reactions with these metals (Stephen, 1969).
Asymmetric Synthesis : The compound is involved in the asymmetric synthesis of 1-substituted tetrahydropyrrolo[1,2-a]pyrazines using Grignard reagents (Gualandi et al., 2011).
Efficient Synthesis Approach : An efficient approach for synthesizing alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates has been developed, showcasing its versatility (Alizadeh et al., 2014).
Activity Against Neoplasms : Derivatives with the 1,2-dihydropyrido[3,4-b]pyrazine ring system, similar to this compound, are active against experimental neoplasms in mice (Temple et al., 1983).
Enantioselective Hydrogenation : The compound is involved in enantioselective hydrogenation processes, yielding chiral products with high enantioselectivity (Hu et al., 2017).
properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-2-3-8-6-9-4-5-10(7)8/h2-3,9H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZIGWDVOCOTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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